tert-Butyl 4-formyl-4-(3-methoxypropyl)piperidine-1-carboxylate
Description
tert-Butyl 4-formyl-4-(3-methoxypropyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group, a formyl (-CHO) substituent, and a 3-methoxypropyl chain at the 4-position of the piperidine ring. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic procedures, while the formyl group provides a reactive site for further functionalization, such as condensation or nucleophilic addition reactions. The 3-methoxypropyl substituent likely contributes to lipophilicity, influencing membrane permeability in biological contexts.
Properties
Molecular Formula |
C15H27NO4 |
|---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
tert-butyl 4-formyl-4-(3-methoxypropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H27NO4/c1-14(2,3)20-13(18)16-9-7-15(12-17,8-10-16)6-5-11-19-4/h12H,5-11H2,1-4H3 |
InChI Key |
XXMDWWOQMJVDCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCCOC)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-formyl-4-(3-methoxypropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the formyl and methoxypropyl groups. One common method involves the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material. This compound can be reacted with formaldehyde and methoxypropyl bromide under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-formyl-4-(3-methoxypropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxypropyl group can be substituted with other alkyl or aryl groups using appropriate nucleophiles under basic or acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl or aryl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
tert-Butyl 4-formyl-4-(3-methoxypropyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-formyl-4-(3-methoxypropyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the methoxypropyl group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of formyl and 3-methoxypropyl groups. Below is a comparison with structurally related piperidine derivatives:
Physicochemical Properties
- Solubility: The 3-methoxypropyl chain likely improves solubility in organic solvents (e.g., dichloromethane, THF) compared to the polar hydroxypropyl analog, which is more soluble in DMSO .
- Molecular Weight: The target compound’s molecular weight is estimated to be ~285–300 g/mol, aligning with analogs like tert-Butyl 4-(aminomethyl)-4-(3-methoxypropyl)piperidine-1-carboxylate (286.41 g/mol) .
- Stability: The Boc group enhances stability relative to unprotected amines, but the formyl group may render the compound sensitive to oxidation or moisture.
Biological Activity
tert-Butyl 4-formyl-4-(3-methoxypropyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C_{13}H_{23}N_{O}_4, with a molecular weight of 257.32 g/mol. It features a piperidine ring, which is known for its diverse pharmacological effects. The presence of the formyl and methoxypropyl groups contributes to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Klebsiella pneumoniae. The minimal inhibitory concentrations (MICs) ranged from <0.03125 to 0.25 μg/mL for Gram-positive bacteria, demonstrating potent antibacterial properties .
The compound's mechanism involves inhibition of bacterial topoisomerases, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it disrupts bacterial cell division and growth, leading to cell death. This dual inhibition of DNA gyrase and topoisomerase IV is particularly noteworthy as it suggests a broad-spectrum antibacterial effect .
Case Studies
- Inhibition Studies : In vitro studies showed that at concentrations of 50 μM, this compound inhibited the secretion of virulence factors in pathogenic bacteria, indicating potential use in managing infections caused by these organisms .
- Cytotoxicity Assessment : Cytotoxicity assays revealed that while the compound effectively inhibited bacterial growth, it exhibited low toxicity towards human cell lines at therapeutic concentrations, suggesting a favorable safety profile for further development .
Data Table: Biological Activity Overview
Q & A
Basic Questions
Q. What are the critical steps and reagents involved in synthesizing tert-butyl 4-formyl-4-(3-methoxypropyl)piperidine-1-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Piperidine Ring Functionalization : Alkylation of the piperidine core with a 3-methoxypropyl group under basic conditions (e.g., NaH or KOtBu in THF) .
Formyl Group Introduction : Oxidation of a hydroxyl or amine intermediate using reagents like Dess-Martin periodinane or Swern oxidation to yield the formyl group .
Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst (e.g., DMAP) to protect the piperidine nitrogen .
Key reagents include tert-butyl bromoacetate for alkylation and OsO₄/KMnO₄ for controlled oxidation .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., THF, DMF) .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Emergency Measures : Immediate eye rinsing (15+ minutes) and skin decontamination with soap/water are critical .
Advanced Research Questions
Q. How can NMR spectroscopy resolve conformational dynamics of the piperidine ring in this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze coupling constants (e.g., axial vs. equatorial protons) to determine chair vs. boat conformations .
- NOESY/ROESY : Detect spatial proximity between the 3-methoxypropyl sidechain and formyl group to map 3D structure .
- Dynamic NMR : Study ring-flipping kinetics at variable temperatures to quantify energy barriers (ΔG‡) .
The tert-butyl group enhances signal resolution due to its isotropic shielding effects .
Q. What strategies mitigate contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate IR (C=O stretch ~1680 cm⁻¹), MS (m/z fragmentation patterns), and XRD data to confirm formyl and Boc group placement .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to resolve ambiguities in substituent orientation .
- Isotopic Labeling : Use ¹³C-labeled intermediates to trace formyl group incorporation .
Q. How does the 3-methoxypropyl sidechain influence biological activity in drug discovery contexts?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying chain lengths (e.g., ethoxy vs. methoxy) and test receptor binding affinity .
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) to assess hydrogen bonding and hydrophobic effects from the methoxy group .
- Metabolic Stability Assays : Evaluate oxidative degradation (e.g., CYP450 enzymes) to optimize pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
